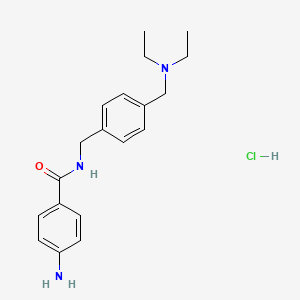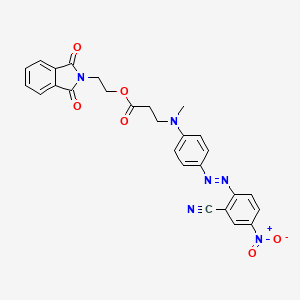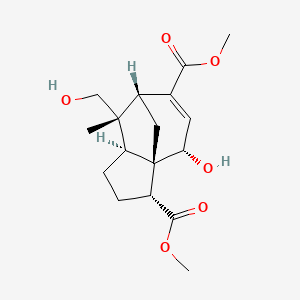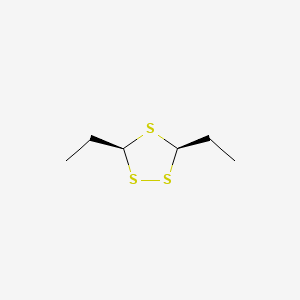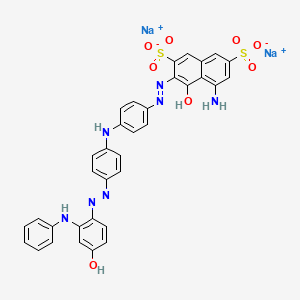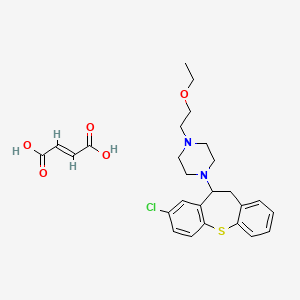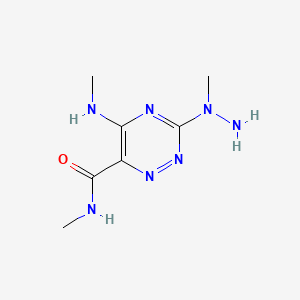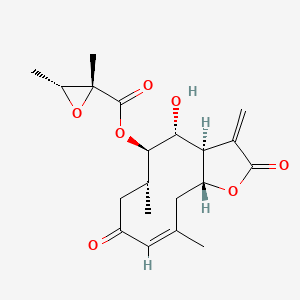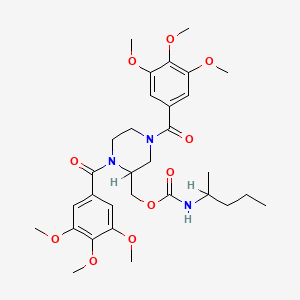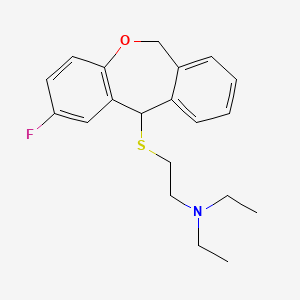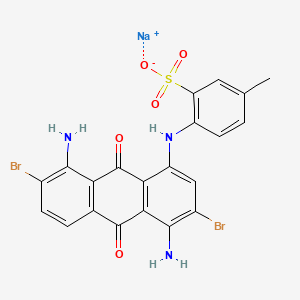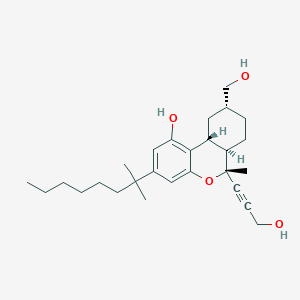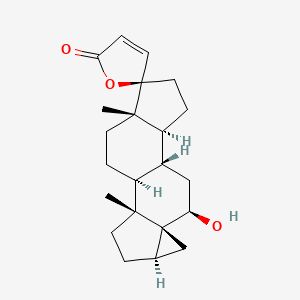
6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid gamma-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Unique Ingredient Identifier (UNII) C39P2J2358 is known as 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone. This compound is characterized by its molecular formula C22H30O3 . It is a non-proprietary, unique, and unambiguous identifier linked to the substance’s molecular structure or descriptive information .
Preparation Methods
The preparation of 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone involves several synthetic routes and reaction conditions. Common methods include:
Precipitation: This method involves the formation of a solid in a solution during a chemical reaction.
Adsorption: This process involves the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface.
Coprecipitation: This method involves the simultaneous precipitation of multiple substances from a solution.
Chemical Reactions Analysis
6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons by a molecule, atom, or ion.
Reduction: This reaction involves the gain of electrons by a molecule, atom, or ion.
Substitution: This reaction involves the replacement of an atom or a group of atoms in a molecule with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in chemical reactions.
Biology: It is used in biological studies to understand its effects on different biological systems.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.
Industry: It is used in various industrial processes, including the production of chemicals and materials.
Mechanism of Action
The mechanism of action of 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone can be compared with other similar compounds, such as:
- 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid delta-lactone
- 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid beta-lactone
These compounds share similar molecular structures but differ in the specific arrangement of atoms and functional groups. The uniqueness of 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone lies in its specific molecular configuration and the resulting chemical and biological properties .
Properties
CAS No. |
7247-99-6 |
|---|---|
Molecular Formula |
C22H30O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(1'S,2'R,5R,5'R,7'R,8'R,10'R,11'S,15'S)-8'-hydroxy-2',15'-dimethylspiro[furan-5,14'-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane]-2-one |
InChI |
InChI=1S/C22H30O3/c1-19-8-4-16-14(15(19)5-9-21(19)10-6-18(24)25-21)11-17(23)22-12-13(22)3-7-20(16,22)2/h6,10,13-17,23H,3-5,7-9,11-12H2,1-2H3/t13-,14+,15+,16+,17-,19+,20-,21-,22+/m1/s1 |
InChI Key |
OUBYDRMNFCCAQT-IYDFACBSSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@]1(C3)[C@@H](C[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@]56C=CC(=O)O6)C)O |
Canonical SMILES |
CC12CCC3C1(C3)C(CC4C2CCC5(C4CCC56C=CC(=O)O6)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


